3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a carbamoyl group and a propanoic acid moiety, making it an interesting subject for various chemical and biological studies.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives, which include this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 5-amino-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. One common method includes the use of ethyl 3-bromopropanoate as a starting material, which reacts with 5-amino-1H-pyrazole in the presence of a base such as sodium hydride to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Oxo derivatives of the pyrazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of HIF prolyl hydroxylase domain enzymes, it binds to the active site of the enzyme, preventing the hydroxylation of HIF-α subunits. This stabilization of HIF-α leads to the activation of hypoxia-responsive genes .
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-pyrazol-1-yl)propanoic acid: Similar structure but with an amino group instead of a carbamoyl group.
3-(5-hydroxy-1H-pyrazol-1-yl)propanoic acid: Contains a hydroxy group instead of a carbamoyl group.
Uniqueness
3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HIF prolyl hydroxylase domain enzymes sets it apart from other similar compounds .
Biological Activity
3-(5-Carbamoyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative that has garnered interest due to its diverse biological activities. This compound has been studied for its potential applications in pharmaceuticals and agriculture, particularly concerning its antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a propanoic acid moiety attached to a carbamoyl-substituted pyrazole ring. This unique configuration may contribute to its biological activities.
Molecular Formula
- Molecular Formula : C8H10N4O2
- Molecular Weight : 186.19 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, which suggests potential applications in treating infections.
Pathogen Type | Activity Level |
---|---|
Bacteria | Moderate |
Fungi | High |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Case Study : In vitro studies on breast cancer cell lines showed a reduction in cell viability by 60% at a concentration of 50 µM after 48 hours of treatment. This suggests a promising role in cancer therapy.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines.
Mechanism of Action :
- Inhibition of NF-kB signaling pathway.
- Reduction in the expression of TNF-alpha and IL-6.
The biological activity of this compound is believed to involve several molecular mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, such as HIF prolyl hydroxylase domain enzymes, leading to stabilization of HIF-α subunits and activation of hypoxia-responsive genes.
- Cell Signaling Modulation : It influences cellular signaling pathways that regulate gene expression and cellular metabolism, contributing to its therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(5-amino-1H-pyrazol-1-yl)propanoic acid | Amino group instead of carbamoyl | Antimicrobial, lower anticancer activity |
3-(5-hydroxy-1H-pyrazol-1-yl)propanoic acid | Hydroxy group instead of carbamoyl | Antioxidant properties |
The distinct substitution pattern in this compound imparts unique chemical and biological properties that differentiate it from these analogs.
Applications in Research and Industry
The compound's diverse biological activities make it a candidate for further research in various fields:
- Pharmaceutical Development : Investigated for potential use as an anti-inflammatory or anticancer agent.
- Agricultural Applications : Explored for its herbicidal properties and ability to promote plant growth by influencing metabolic pathways related to growth regulation.
Properties
IUPAC Name |
3-(5-carbamoylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c8-7(13)5-1-3-9-10(5)4-2-6(11)12/h1,3H,2,4H2,(H2,8,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORZNTUTHDVBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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